

Impact of curing light intensity on Shofu Hybond resin-modified glass ionomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Shofu Hybond*

Cat. No.: *B1166243*

[Get Quote](#)

Technical Support Center: Shofu Hybond Resin-Modified Glass Ionomer

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of curing light intensity on the properties of **Shofu Hybond** and similar resin-modified glass ionomers (RMGIs). The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific quantitative data for **Shofu Hybond** resin-modified glass ionomer as a function of varying light curing intensities was not available in the reviewed literature. The data presented is based on studies of other commercial resin-modified glass ionomers (e.g., Fuji II LC, Riva Light Cure) and is intended to be representative of this class of materials. Researchers should always conduct their own validation studies for specific applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary setting mechanism of **Shofu Hybond** RMGI?

A1: **Shofu Hybond**, like other RMGIs, has a dual-curing mechanism. It sets via a chemical acid-base reaction between the fluoroaluminosilicate glass and polyacrylic acid, and also through a light-activated polymerization of its resin components.[\[1\]](#)

Q2: Is light curing mandatory for **Shofu Hybond** RMGI?

A2: While the material will set chemically, light curing is strongly recommended to achieve optimal mechanical properties, such as bond strength.[1] The light-activated polymerization significantly enhances the initial strength and reduces early moisture sensitivity. For some applications, like luting certain crowns, the manufacturer's instructions for the specific product (e.g., Shofu Hy-Bond Resiglass) may not require light curing, relying on the chemical cure.

Q3: What happens if the curing light intensity is too low?

A3: Insufficient light intensity can lead to incomplete polymerization of the resin matrix. This may result in reduced surface hardness, lower compressive and flexural strength, decreased bond strength to the tooth structure, and potentially higher water sorption which can negatively impact the long-term stability of the restoration.[2]

Q4: Can I compensate for low light intensity by increasing the curing time?

A4: To some extent, increasing the exposure time can help compensate for a lower light intensity to achieve a similar total energy delivery. However, there is a limit to this compensation. An adequate light intensity is crucial for achieving a sufficient depth of cure and optimal polymer cross-linking. Studies on some RMGIs have shown that a longer exposure with a lower intensity LED light can produce similar results to a shorter exposure with a higher intensity halogen light.[3]

Q5: Does the type of curing light (e.g., LED vs. Halogen) affect the properties of RMGIs?

A5: The type of curing light can influence the final properties. Studies have shown that for some RMGIs, LED and Halogen lights can produce similar surface hardness when adequate exposure times are used.[3] However, the effectiveness can be material-dependent, so it is important to use a curing light with a wavelength spectrum that matches the photoinitiator in the RMGI.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Low surface hardness or chalky appearance after curing	<ul style="list-style-type: none">- Insufficient light intensity or exposure time.- Curing light tip is too far from the material surface.- Contamination of the surface before curing.	<ul style="list-style-type: none">- Check the output of your curing light with a radiometer to ensure it meets the recommended intensity (typically $> 400 \text{ mW/cm}^2$).- Increase the curing time according to the manufacturer's instructions for the shade and thickness of the material.- Ensure the light guide tip is held as close as possible to the material surface without touching it.- Ensure the surface is clean and dry before light curing.
Restoration debonding or microleakage	<ul style="list-style-type: none">- Incomplete polymerization at the bonding interface.- Delayed light application after mixing.	<ul style="list-style-type: none">- Ensure adequate light intensity and curing time, especially at the margins of the restoration.- For dual-cure RMGIs, apply the light as soon as possible after placement, as the chemical setting reaction can increase viscosity and hinder the mobility of reactive species for polymerization.
Fracture of the restoration under load	<ul style="list-style-type: none">- Sub-optimal mechanical properties due to inadequate curing.	<ul style="list-style-type: none">- Verify the curing protocol (intensity and time).- Consider the thickness of the RMGI application; cure in increments if the thickness exceeds the recommended depth of cure for your light intensity.
Inconsistent experimental results	<ul style="list-style-type: none">- Variability in curing light intensity.- Inconsistent sample	<ul style="list-style-type: none">- Calibrate and monitor the curing light intensity regularly.

preparation and curing procedures.

Standardize the distance of the light tip from the sample, the curing time, and the sample dimensions for all experiments.

Data Presentation

Table 1: Compressive Strength of a Resin-Modified Glass Ionomer (Fuji II LC) with Different Curing Methods

This data is adapted from a study on Fuji II LC and is for illustrative purposes.

Curing Method	Light Intensity	Curing Time	Mean Compressive Strength (MPa) ± SD
Halogen (Optilux 501)	~700 mW/cm ²	40 s	165.4 ± 15.2
LED (Bluephase C5)	~500 mW/cm ²	20 s	158.7 ± 12.9
LED (Bluephase C5)	~500 mW/cm ²	40 s	162.3 ± 14.1

Data derived from a study by Al-Harthi et al. (2013).^[3] Note that no statistically significant difference was found among the three curing methods for the RMGIC in this study.

Table 2: Effect of Curing Time on Shear Bond Strength of a Resin-Modified Glass Ionomer Adhesive

This data is for a resin-reinforced glass-ionomer adhesive and illustrates the importance of sufficient curing time.

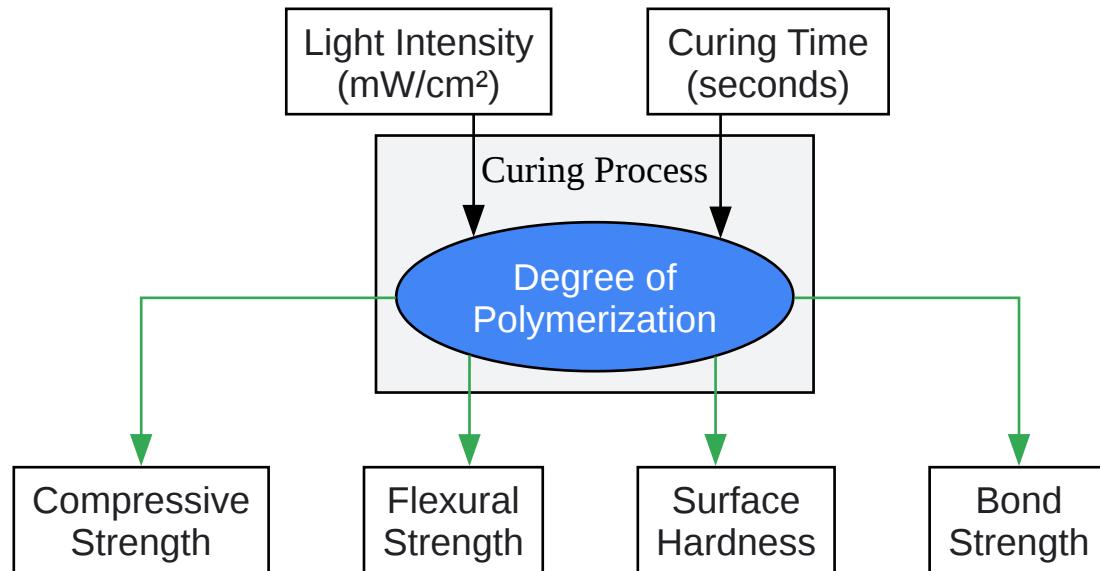
Curing Time	Mean Shear Bond Strength (MPa) ± SD
40 s	0.4 ± 1.0
45 s	3.4 ± 2.7
50 s	3.8 ± 1.1

Data adapted from a study by Bishara et al. (1998).[\[4\]](#)

Experimental Protocols

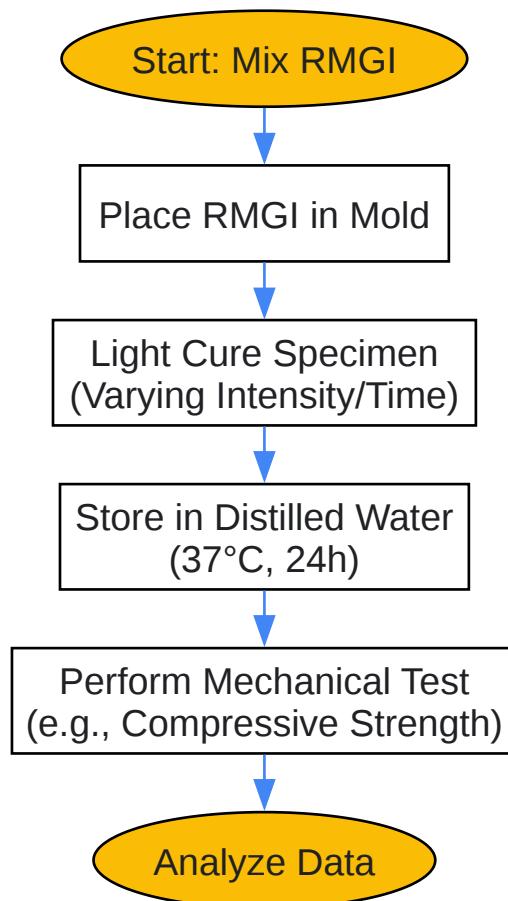
1. Compressive Strength Testing (adapted from ISO 9917-1:2007)

- Specimen Preparation:
 - Mix the **Shofu Hybond** RMGI according to the manufacturer's instructions.
 - Place the mixed cement into a cylindrical mold, typically 4 mm in diameter and 6 mm in height.[\[5\]](#)
 - Cover the top and bottom surfaces with transparent matrix strips and glass slides, and apply light pressure to extrude excess material.
 - Light cure the specimen from both the top and bottom surfaces for the specified time and at the desired light intensity. The light tip should be in close contact with the glass slide.
 - Remove the specimen from the mold after the initial set.
 - Store the specimens in distilled water at 37°C for 24 hours before testing.[\[6\]](#)
- Testing Procedure:
 - Measure the diameter of the specimen.
 - Place the specimen in a universal testing machine.
 - Apply a compressive load at a crosshead speed of 1.0 mm/min until the specimen fractures.[\[5\]](#)[\[6\]](#)
 - The compressive strength is calculated using the formula: $CS = 4F / (\pi d^2)$, where F is the maximum load at fracture and d is the diameter of the specimen.[\[7\]](#)

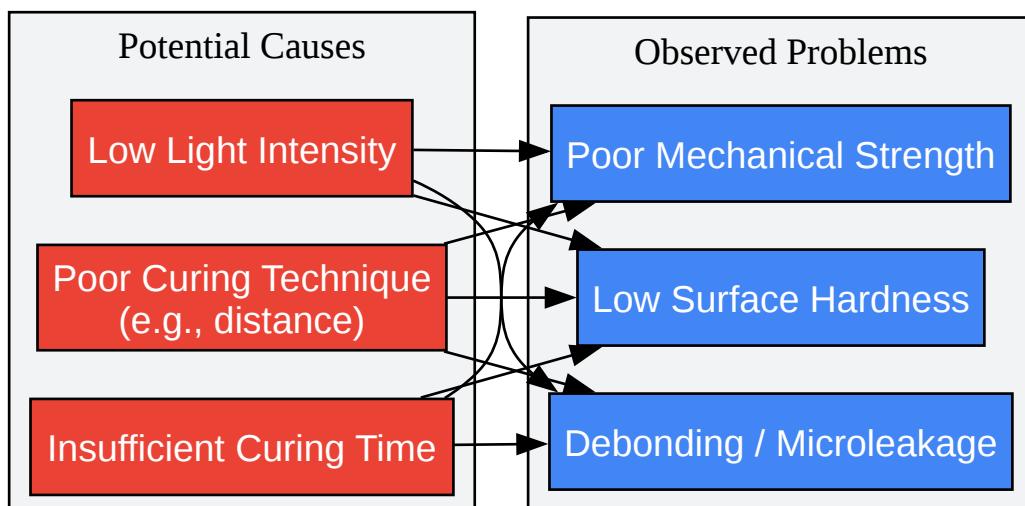

2. Flexural Strength Testing (adapted from ISO 9917-2:2010)

- Specimen Preparation:

- Prepare the RMGI material as per the manufacturer's guidelines.
- Fill a rectangular mold (e.g., 25 mm x 2 mm x 2 mm) with the mixed cement.[8]
- Cover the mold with a matrix strip and a glass slide, and apply light pressure.
- Light cure the specimen by moving the light tip along the length of the specimen. Ensure all parts of the specimen receive the same amount of light energy.
- After removal from the mold, store the specimen in distilled water at 37°C for 24 hours.


- Testing Procedure:
 - Place the specimen on a three-point bending test jig in a universal testing machine.
 - Apply a load to the center of the specimen at a crosshead speed of 1.0 mm/min until fracture.[8]
 - Calculate the flexural strength using the appropriate formula for a three-point bending test.

Visualizations


[Click to download full resolution via product page](#)

Caption: Relationship between curing parameters and RMGI mechanical properties.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for testing the effect of curing light on RMGI.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for inadequate RMGI curing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Effect of light activation on resin-modified glass ionomer shear bond strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EFFECT OF LIGHT CURING UNIT ON RESIN-MODIFIED GLASS-IONOMER CEMENTS: A MICROHARDNESS ASSESSMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Light Curing Method and Exposure Time on Mechanical Properties of Resin Based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of light-cure time on the initial shear bond strength of a glass-ionomer adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal-imab-bg.org [journal-imab-bg.org]
- 7. Compressive Strength of New Glass Ionomer Cement Technology based Restorative Materials after Thermocycling and Cyclic Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Impact of curing light intensity on Shofu Hybond resin-modified glass ionomer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166243#impact-of-curing-light-intensity-on-shofu-hybond-resin-modified-glass-ionomer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com